molecular formula C14H8N2O7S2 B11577874 C14H8N2O7S2

C14H8N2O7S2

Cat. No.: B11577874
M. Wt: 380.4 g/mol
InChI Key: XIPVJQCDBDFGPS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H8N2O7S2 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H8N2O7S2 typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the implementation of safety measures to manage the exothermic nature of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

C14H8N2O7S2: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of This compound

Scientific Research Applications

C14H8N2O7S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C14H8N2O7S2 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C14H8N2O7S2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    C14H8N2O7S: A related compound with one less sulfur atom.

    C14H8N2O6S2: A compound with one less oxygen atom.

    C14H8N2O8S2: A compound with one more oxygen atom.

The uniqueness of This compound

Biological Activity

The compound C14H8N2O7S2, also known as a sulfonated flavonoid, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound consists of a flavonoid backbone with sulfonate groups, which may enhance its solubility and bioactivity. The presence of multiple hydroxyl groups contributes to its antioxidant potential and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study isolated several flavonoids from Combretum erythrophyllum, including compounds structurally related to this compound, demonstrating effective inhibition against pathogens such as Vibrio cholerae and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)
Vibrio cholerae25-50
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonei25

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies suggest that flavonoids with similar structures exhibit varying degrees of antioxidant activity due to their ability to scavenge free radicals. The compound's effectiveness is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thus preventing oxidative stress in biological systems .

Table 2: Antioxidant Assays for this compound

Assay TypeMethodologyResult
DPPH ScavengingColorimetric assayIC50 = 30 µg/ml
ABTS Radical CationColorimetric assayIC50 = 25 µg/ml
ORACFluorescence-based assayHigh activity

Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory effects, comparable to established anti-inflammatory drugs such as mefenamic acid. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antihyperglycemic Effects : In vitro studies demonstrated that this compound can enhance glucose uptake in muscle cells, indicating potential benefits for managing diabetes. This effect was measured using colorimetric assays, showing a significant increase in glucose uptake compared to controls.
  • Case Study on Analgesic Potential : Research involving the modulation of pain pathways indicated that this compound could act on multiple receptors involved in pain perception, including opioid receptors. Radiolabeled ligand binding assays confirmed its interaction with these receptors, suggesting analgesic properties .

Properties

Molecular Formula

C14H8N2O7S2

Molecular Weight

380.4 g/mol

IUPAC Name

4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C14H8N2O7S2/c17-12(18)10-8-7(9-11(24-10)15-14(20)25-9)5-3-4(16(21)22)1-2-6(5)23-13(8)19/h1-3,7-8,10H,(H,15,20)(H,17,18)

InChI Key

XIPVJQCDBDFGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2

Origin of Product

United States

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